molecular formula C27H26N2O B11529624 1-(1,3-Dibenzylimidazolidin-2-yl)naphthalen-2-ol

1-(1,3-Dibenzylimidazolidin-2-yl)naphthalen-2-ol

Cat. No.: B11529624
M. Wt: 394.5 g/mol
InChI Key: ZIUFOEDEFZZIGM-UHFFFAOYSA-N
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Description

1-(1,3-Dibenzylimidazolidin-2-yl)naphthalen-2-ol is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a naphthalen-2-ol moiety linked to a 1,3-dibenzylimidazolidin-2-yl group, forming a structure that exhibits interesting chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dibenzylimidazolidin-2-yl)naphthalen-2-ol typically involves multi-step organic reactions. One common method includes the reaction of naphthalen-2-ol with 1,3-dibenzylimidazolidine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dibenzylimidazolidin-2-yl)naphthalen-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalen-2-ol derivatives with altered functional groups .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(1,3-Dibenzylimidazolidin-2-yl)naphthalen-2-ol stands out due to its unique combination of the naphthalen-2-ol and imidazolidine moieties, which confer distinct chemical reactivity and potential biological activities. Its structural features enable it to participate in a variety of chemical reactions and exhibit diverse applications in research and industry.

Properties

Molecular Formula

C27H26N2O

Molecular Weight

394.5 g/mol

IUPAC Name

1-(1,3-dibenzylimidazolidin-2-yl)naphthalen-2-ol

InChI

InChI=1S/C27H26N2O/c30-25-16-15-23-13-7-8-14-24(23)26(25)27-28(19-21-9-3-1-4-10-21)17-18-29(27)20-22-11-5-2-6-12-22/h1-16,27,30H,17-20H2

InChI Key

ZIUFOEDEFZZIGM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O)CC5=CC=CC=C5

Origin of Product

United States

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